N-Hexadecyl-N-methylnitrous amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hexadecyl-N-methylnitrous amide is a chemical compound with the molecular formula C17H36N2O and a molecular weight of 284.488. This compound is characterized by its long alkyl chain and nitrous amide functional group, making it an interesting subject for various chemical and industrial applications.
Preparation Methods
The synthesis of N-Hexadecyl-N-methylnitrous amide typically involves the reaction of hexadecylamine with nitrous acid. The reaction conditions often require a controlled environment to ensure the proper formation of the nitrous amide group. Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity.
Chemical Reactions Analysis
N-Hexadecyl-N-methylnitrous amide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the nitrous amide group into different functional groups.
Substitution: The compound can undergo substitution reactions where the nitrous amide group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N-Hexadecyl-N-methylnitrous amide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems due to its amphiphilic nature.
Industry: It is used in the formulation of various industrial products, including surfactants and emulsifiers
Mechanism of Action
The mechanism of action of N-Hexadecyl-N-methylnitrous amide involves its interaction with molecular targets through its nitrous amide group. This interaction can lead to various biochemical pathways being activated or inhibited, depending on the specific context. The long alkyl chain also plays a role in its ability to interact with lipid membranes and other hydrophobic environments.
Comparison with Similar Compounds
N-Hexadecyl-N-methylnitrous amide can be compared with other similar compounds such as:
N-methylnitrous amide: A simpler compound with a shorter alkyl chain.
N-hexadecylamine: Lacks the nitrous amide group but has a similar long alkyl chain.
N-nitrosodimethylamine: Contains a nitrous amide group but with different alkyl substituents.
The uniqueness of this compound lies in its combination of a long alkyl chain and a nitrous amide group, which imparts distinct chemical and physical properties .
Properties
IUPAC Name |
N-hexadecyl-N-methylnitrous amide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H36N2O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(2)18-20/h3-17H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRWBBWJOAPFABB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCN(C)N=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H36N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90694977 |
Source
|
Record name | N-Hexadecyl-N-methylnitrous amide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90694977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98648-34-1 |
Source
|
Record name | N-Hexadecyl-N-methylnitrous amide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90694977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.